Cas no 84889-09-8 (Fmoc-Phe-Phe-OH)

Fmoc-Phe-Phe-OH structure
Fmoc-Phe-Phe-OH structure
Nome del prodotto:Fmoc-Phe-Phe-OH
Numero CAS:84889-09-8
MF:C33H30N2O5
MW:534.601708889008
MDL:MFCD00237669
CID:868171
PubChem ID:11261141

Fmoc-Phe-Phe-OH Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
    • Fmoc-Phe-Phe-OH
    • L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-
    • C33H30N2O5
    • Fmoc-L-Phe-L-Phe-OH
    • 3097AC
    • ST2402755
    • AX8212117
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine
    • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalani
    • L-Phenylalanine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl]- (ZCI)
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine (ACI)
    • 2: PN: WO2023003984 SEQID: 2 claimed sequence
    • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalanine
    • (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
    • (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoicacid
    • AKOS016003549
    • (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl-L-phenylalanine
    • SCHEMBL17431965
    • DS-14708
    • 84889-09-8
    • CS-0030795
    • S12255
    • (S)-2-(((S)-2-(Fmoc)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
    • DTXSID50460392
    • MFCD00237669
    • MDL: MFCD00237669
    • Inchi: 1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38)/t29-,30-/m0/s1
    • Chiave InChI: KZPTXQVSHOISSL-KYJUHHDHSA-N
    • Sorrisi: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)N[C@H](C(=O)O)CC1C=CC=CC=1)CC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 534.21547206g/mol
  • Massa monoisotopica: 534.21547206g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 11
  • Complessità: 830
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 105
  • XLogP3: 6

Proprietà sperimentali

  • Densità: 1.272±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (9.6E-5 g/L) (25 ºC),

Fmoc-Phe-Phe-OH Informazioni sulla sicurezza

Fmoc-Phe-Phe-OH Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM255282-5g
(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
84889-09-8 95%
5g
$*** 2023-03-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S72790-25g
Fmoc-Phe-Phe-OH
84889-09-8
25g
¥1866.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S72790-250mg
Fmoc-Phe-Phe-OH
84889-09-8
250mg
¥66.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S72790-1g
Fmoc-Phe-Phe-OH
84889-09-8
1g
¥146.0 2021-09-04
Ambeed
A308991-5g
(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
84889-09-8 95%
5g
$33.0 2025-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S72790-5g
Fmoc-Phe-Phe-OH
84889-09-8
5g
¥496.0 2021-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067642-1g
Fmoc-Phe-Phe-OH
84889-09-8 98%
1g
¥94.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067642-5g
Fmoc-Phe-Phe-OH
84889-09-8 98%
5g
¥280.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067642-100g
Fmoc-Phe-Phe-OH
84889-09-8 98%
100g
¥3962.00 2024-07-28
abcr
AB438307-250 mg
(S)-2-(((S)-2-(Fmoc)amino)-3-phenylpropanamido)-3-phenylpropanoic acid, 95% (Fmoc-L-Phe-L-Phe-OH); .
84889-09-8 95%
250MG
€75.90 2023-07-18

Fmoc-Phe-Phe-OH Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Thermolysin Solvents: Water
1.2 Reagents: Trifluoroacetic acid
Riferimento
Protease-Catalyzed Peptide Synthesis on Solid Support
Ulijn, Rein V.; Baragana, Beatriz; Halling, Peter J.; Flitsch, Sabine L., Journal of the American Chemical Society, 2002, 124(37), 10988-10989

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ;  rt; 5 min, rt
1.2 Reagents: Isobutyl chloroformate ;  rt → -15 °C; 10 min, -15 °C; -15 °C → 0 °C
1.3 Reagents: Tetrabutylammonium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Riferimento
α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide
Verardo, G.; Gorassini, A., Journal of Peptide Science, 2013, 19(5), 315-324

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide Solvents: Tetrahydrofuran ;  rt; 12 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  36 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Designing a vehicle-free anti-bacterial topical hydrogel from Fmoc-diphenylalanine
Roy, Nabanita; Datta, Hemanta Kumar; Roy, Rajdip; Dastidar, Parthasarathi, Chemical Communications (Cambridge, 2023, 59(61), 9400-9403

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
Riferimento
Facile synthesis of a peptidic Au(I)-metalloamphiphile and its self-assembly into luminescent micelles in water
Kemper, Benedict; Hristova, Yana R.; Tacke, Sebastian; Stegemann, Linda; van Bezouwen, Laura S.; et al, Chemical Communications (Cambridge, 2015, 51(25), 5253-5256

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform ;  overnight, rt
Riferimento
Controlled Annealing in Adaptive Multicomponent Gels
Ravarino, Paolo; Panja, Santanu; Bianco, Simona; Koev, Todor; Wallace, Matthew; et al, Angewandte Chemie, 2023, 62(4),

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Thermolysin Solvents: Water ;  48 h, pH 8, rt
Riferimento
Enzymatic optical resolution via acylation-hydrolysis on a solid support
Ulijn, Rein V.; Bisek, Nicola; Flitsch, Sabine L., Organic & Biomolecular Chemistry, 2003, 1(4), 621-622

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Triethyl phosphite ,  2-(1-Methylethyl)-5-nitro-1,2-benzisothiazol-3(2H)-one Catalysts: Copper(2+), tetrakis(1-methylimidazole)-, diiodide Solvents: Dimethylformamide ;  30 min, rt
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, rt
Riferimento
Benzoisothiazolone (BIT): A fast, efficient, and recyclable redox reagent for solid phase peptide synthesis
Bukya, Hemalatha; Nayani, Kiranmai ; Gangireddy, Pavankumar; Mainkar, Prathama S., European Journal of Organic Chemistry, 2020, 2020(33), 5358-5362

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  rt → 0 °C
1.2 Reagents: 4-Nitrophenyl chloroformate ;  5 min, 0 °C
1.3 Catalysts: 4-(Dimethylamino)pyridine ;  50 min, rt
1.4 Reagents: Triethylamine Solvents: Water ;  5 min, rt; 100 min, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 4 °C
Riferimento
Peptide coupling of unprotected amino acids through in situ p-nitrophenyl ester formation
Gagnon, Paul; Huang, Xicai; Therrien, Eric; Keillor, Jeffrey W., Tetrahedron Letters, 2002, 43(43), 7717-7719

Fmoc-Phe-Phe-OH Raw materials

Fmoc-Phe-Phe-OH Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:84889-09-8)Fmoc-Phe-Phe-OH
A863932
Purezza:99%
Quantità:25g
Prezzo ($):180.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:84889-09-8)FMOC-PHE-PHE-OH
sfd14138
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta